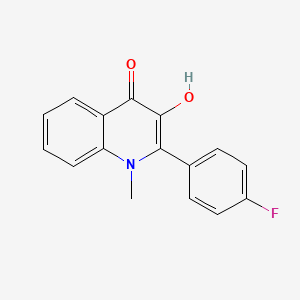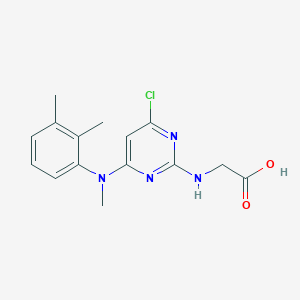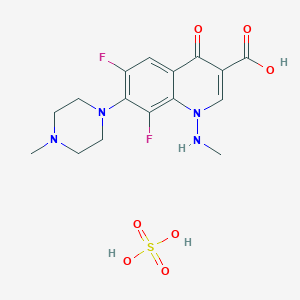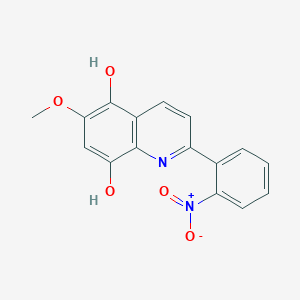
8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is a complex organic compound with the molecular formula C16H12N2O5 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a methoxy group, a nitrophenyl group, and two hydroxyl groups attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-nitroaniline, which undergoes a series of reactions to introduce the methoxy and hydroxyl groups. The key steps include nitration, methoxylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted quinoline derivatives with diverse applications.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline: Lacks the nitrophenyl and hydroxyl groups, resulting in different chemical properties and applications.
2-Nitroquinoline:
5,8-Dihydroxyquinoline: Lacks the methoxy and nitrophenyl groups, affecting its chemical behavior and applications.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)quinoline-5,8-diol is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications not found in its similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, along with the hydroxyl groups, allows for versatile reactivity and a wide range of scientific research applications.
Propiedades
Número CAS |
61472-43-3 |
|---|---|
Fórmula molecular |
C16H12N2O5 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-diol |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8,19-20H,1H3 |
Clave InChI |
OOVUHOZUZNHTBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


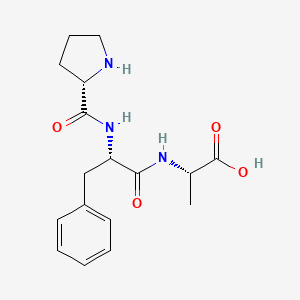
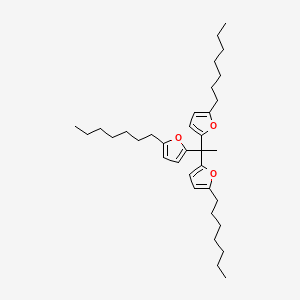
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)


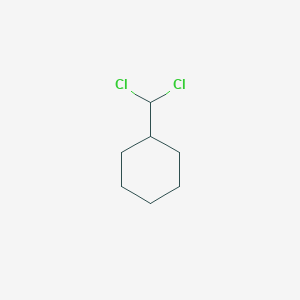

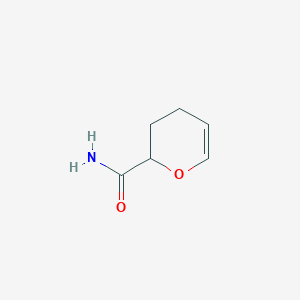
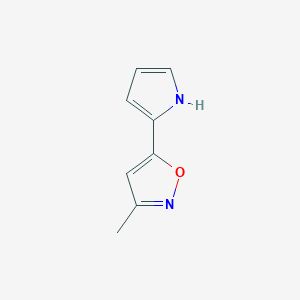
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
